2-(3-Fluoro-5-(pyridin-3-yloxy)phenyl)-2,3-dihydrobenzo[D]isothiazole 1,1-dioxide
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Overview
Description
2-(3-Fluoro-5-(pyridin-3-yloxy)phenyl)-2,3-dihydrobenzo[D]isothiazole 1,1-dioxide is a complex organic compound that features a unique combination of fluorinated pyridine and benzoisothiazole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-(pyridin-3-yloxy)phenyl)-2,3-dihydrobenzo[D]isothiazole 1,1-dioxide typically involves multiple steps, including the formation of the fluoropyridine and benzoisothiazole moieties, followed by their coupling. One common method involves the nucleophilic aromatic substitution reaction of 3-fluoropyridine with a suitable phenol derivative under basic conditions . The resulting intermediate is then subjected to cyclization and oxidation reactions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-5-(pyridin-3-yloxy)phenyl)-2,3-dihydrobenzo[D]isothiazole 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
Scientific Research Applications
2-(3-Fluoro-5-(pyridin-3-yloxy)phenyl)-2,3-dihydrobenzo[D]isothiazole 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a probe for studying biological processes and interactions.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-5-(pyridin-3-yloxy)phenyl)-2,3-dihydrobenzo[D]isothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(pyridin-3-yloxy)-phenylamine
- 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea
Uniqueness
Compared to similar compounds, 2-(3-Fluoro-5-(pyridin-3-yloxy)phenyl)-2,3-dihydrobenzo[D]isothiazole 1,1-dioxide stands out due to its unique combination of fluorinated pyridine and benzoisothiazole structures. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
Molecular Formula |
C18H13FN2O3S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(3-fluoro-5-pyridin-3-yloxyphenyl)-3H-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C18H13FN2O3S/c19-14-8-15(10-17(9-14)24-16-5-3-7-20-11-16)21-12-13-4-1-2-6-18(13)25(21,22)23/h1-11H,12H2 |
InChI Key |
GTUWFJSMHUOHTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2S(=O)(=O)N1C3=CC(=CC(=C3)F)OC4=CN=CC=C4 |
Origin of Product |
United States |
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